molecular formula C15H13N3O2S B4737287 N-[(FURAN-2-YL)METHYL]-4-METHYL-2-(PYRIDIN-3-YL)-1,3-THIAZOLE-5-CARBOXAMIDE

N-[(FURAN-2-YL)METHYL]-4-METHYL-2-(PYRIDIN-3-YL)-1,3-THIAZOLE-5-CARBOXAMIDE

Cat. No.: B4737287
M. Wt: 299.3 g/mol
InChI Key: CUUWIZDTLDMFEC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[(FURAN-2-YL)METHYL]-4-METHYL-2-(PYRIDIN-3-YL)-1,3-THIAZOLE-5-CARBOXAMIDE is a complex organic compound that belongs to the class of heterocyclic compounds. It features a furan ring, a pyridine ring, and a thiazole ring, making it a molecule of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

Common reagents used in these reactions include bromine, triethyl phosphite, and sodium hydride .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[(FURAN-2-YL)METHYL]-4-METHYL-2-(PYRIDIN-3-YL)-1,3-THIAZOLE-5-CARBOXAMIDE can undergo several types of chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The pyridine ring can be reduced to form piperidine derivatives.

    Substitution: The thiazole ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine or chlorine in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furan-2,3-dione derivatives, while reduction of the pyridine ring can produce piperidine derivatives.

Scientific Research Applications

N-[(FURAN-2-YL)METHYL]-4-METHYL-2-(PYRIDIN-3-YL)-1,3-THIAZOLE-5-CARBOXAMIDE has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-[(FURAN-2-YL)METHYL]-4-METHYL-2-(PYRIDIN-3-YL)-1,3-THIAZOLE-5-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The furan and thiazole rings can interact with enzymes and proteins, potentially inhibiting their activity. This interaction can lead to various biological effects, such as antibacterial or anticancer activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(FURAN-2-YL)METHYL]-4-METHYL-2-(PYRIDIN-3-YL)-1,3-THIAZOLE-5-CARBOXAMIDE is unique due to the presence of the thiazole ring, which can confer additional biological activities and chemical reactivity compared to similar compounds. This makes it a valuable molecule for further research and development in various scientific fields.

Properties

IUPAC Name

N-(furan-2-ylmethyl)-4-methyl-2-pyridin-3-yl-1,3-thiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3O2S/c1-10-13(14(19)17-9-12-5-3-7-20-12)21-15(18-10)11-4-2-6-16-8-11/h2-8H,9H2,1H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUUWIZDTLDMFEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C2=CN=CC=C2)C(=O)NCC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-[(FURAN-2-YL)METHYL]-4-METHYL-2-(PYRIDIN-3-YL)-1,3-THIAZOLE-5-CARBOXAMIDE
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N-[(FURAN-2-YL)METHYL]-4-METHYL-2-(PYRIDIN-3-YL)-1,3-THIAZOLE-5-CARBOXAMIDE
Reactant of Route 3
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N-[(FURAN-2-YL)METHYL]-4-METHYL-2-(PYRIDIN-3-YL)-1,3-THIAZOLE-5-CARBOXAMIDE
Reactant of Route 4
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N-[(FURAN-2-YL)METHYL]-4-METHYL-2-(PYRIDIN-3-YL)-1,3-THIAZOLE-5-CARBOXAMIDE
Reactant of Route 5
N-[(FURAN-2-YL)METHYL]-4-METHYL-2-(PYRIDIN-3-YL)-1,3-THIAZOLE-5-CARBOXAMIDE
Reactant of Route 6
N-[(FURAN-2-YL)METHYL]-4-METHYL-2-(PYRIDIN-3-YL)-1,3-THIAZOLE-5-CARBOXAMIDE

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